4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFDFCKBMCLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298916 | |
| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-21-5 | |
| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
-
Reactants :
-
p-Toluenesulfonylhydrazine (1.0 equiv)
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Acetophenone (1.1 equiv)
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Catalyst : Hydrochloric acid (HCl, 10 mol%)
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Solvent : Ethanol (reflux)
-
-
Procedure :
-
Yield and Purity :
Parameter Value Reaction Time 8 hours Temperature 78°C (reflux) Yield 75–85% Purity (HPLC) >98%
Key Insight : The use of HCl as a catalyst accelerates imine formation while minimizing side reactions such as oxidation or decomposition.
Alternative Routes Using Hydrazine Derivatives
Recent studies have explored alternative hydrazine precursors and reaction conditions to improve scalability and sustainability.
Solvent-Free Mechanochemical Synthesis
A solvent-free approach employs ball milling to mechanically activate the reaction between p-toluenesulfonylhydrazine and acetophenone. This method reduces waste and enhances reaction efficiency:
| Parameter | Value |
|---|---|
| Milling Time | 2 hours |
| Catalyst | None |
| Yield | 70–78% |
| Purity | 95–97% |
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation reaction:
| Parameter | Value |
|---|---|
| Irradiation Time | 20–30 minutes |
| Temperature | 100°C |
| Yield | 80–88% |
| Purity | >99% |
Mechanistic Note : Microwave energy enhances molecular collisions, promoting faster imine bond formation.
Industrial-Scale Production and Optimization
For large-scale synthesis, continuous flow reactors (CFRs) are preferred due to their superior heat and mass transfer capabilities.
Continuous Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Tubular CFR |
| Residence Time | 15 minutes |
| Temperature | 80°C |
| Throughput | 1.2 kg/hour |
| Yield | 82–90% |
Economic Impact : CFRs reduce production costs by 30% compared to batch processes.
Purification and Analytical Validation
Purification Techniques
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Recrystallization : Hexane/ethyl acetate (7:3) yields crystals with 99% purity.
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Column Chromatography : Silica gel with hexane/EtOAc (4:1) achieves >98% recovery.
Analytical Methods
| Technique | Key Data Points |
|---|---|
| 1H NMR | δ 2.42 (s, 3H, CH3), 7.2–7.8 (m, 9H, Ar-H) |
| 13C NMR | 153.2 (C=N), 144.5 (SO2) |
| FT-IR | 1320 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N) |
| HRMS | [M+H]+: 289.12 (calc. 289.10) |
Validation : Melting point analysis (mp 162–164°C) confirms crystalline purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 75–85 | >98 | Moderate | High |
| Mechanochemical | 70–78 | 95–97 | High | Very High |
| Microwave | 80–88 | >99 | Low | Moderate |
| Continuous Flow | 82–90 | >98 | Very High | High |
Challenges and Mitigation Strategies
Common By-Products
-
Unreacted Hydrazine : Removed via aqueous wash (5% NaOH).
-
Oxidation Products : Minimized by inert atmosphere (N2 or Ar).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzenesulfonamides are highly dependent on substituents. Below is a comparative analysis of structurally similar compounds:
Physicochemical Properties
- Melting Points and Stability : Alkyl-substituted analogues (e.g., (±)-4-methyl-N-(1-phenylethyl)benzenesulfonamide) solidify upon standing, suggesting higher crystallinity . Imine-containing compounds may exhibit lower thermal stability due to hydrolytic sensitivity.
- Spectroscopic Characterization : Extensive NMR (¹H, ¹³C), IR, and mass spectrometry data are reported for analogues with complex substituents (e.g., cyclohexenylmethyl groups) , providing benchmarks for validating the target compound’s structure.
Research Tools and Validation
- Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural determination and validation. These tools ensure accuracy in bond lengths/angles, critical for comparing sulfonamide derivatives.
- Structure Validation : Protocols described by Spek help identify crystallographic disorders or twinning, ensuring reliable comparisons between analogues.
Biological Activity
Overview
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as acetophenone p-toluenesulfonylhydrazone, is a sulfonamide compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
The compound is synthesized through the reaction of acetophenone with p-toluenesulfonylhydrazine under acidic conditions, forming a hydrazone intermediate that is further processed to yield the final product.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. By binding to the active site of CA IX, this compound effectively reduces its catalytic activity, leading to decreased tumor cell proliferation and enhanced apoptosis .
Target Enzyme: Carbonic Anhydrase IX
- Role in Cancer : CA IX is involved in maintaining pH levels in tumor microenvironments, facilitating cancer cell survival and growth.
- Inhibition Effects : Inhibition of CA IX can disrupt acid-base balance within tumors, potentially sensitizing them to chemotherapy and improving treatment outcomes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : Research indicates that treatment with this compound leads to increased rates of apoptosis in cancer cells, suggesting a promising therapeutic avenue for drug development .
Enzyme Inhibition Studies
The compound's ability to inhibit CA IX has been quantitatively assessed:
- IC50 Values : Studies report IC50 values indicating effective inhibition at low concentrations, underscoring its potential as a selective inhibitor for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Acetophenone p-toluenesulfonylhydrazone | Structure | Moderate CA IX inhibition | Precursor to the target compound |
| Benzenesulfonic acid derivatives | Structure | Varies | Related sulfonamide compounds with different activities |
| 4-methyl-N-(1-phenylethylideneamino)benzenesulfonohydrazide | Structure | Anticancer properties | Structural analog with similar activity |
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells following treatment.
- Prostate Cancer Research : In another study focusing on prostate cancer cell lines, the compound demonstrated significant inhibition of cell migration and invasion, suggesting its potential role in preventing metastasis.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths and angles (e.g., C-S bond at 1.76 Å), with validation via R-factor analysis (<5%) .
What computational methods predict binding affinity with targets like FFA4/GPR120?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with Arg99 and hydrophobic contacts in FFA4) .
- QSAR : Machine learning models (e.g., CoMFA) correlate substituent descriptors (e.g., logP, molar refractivity) with IC values .
- Contradictions : Discrepancies in activity across analogs (e.g., Cl vs. F substitution) are resolved by free-energy perturbation (FEP) simulations .
How are synthetic by-products identified and mitigated during synthesis?
Q. Basic Research Focus
- Common By-Products :
- Mitigation : Optimize reaction time (e.g., 12–24 hr) and stoichiometry (1:1.1 substrate/catalyst ratio) .
What mechanistic insights explain its role in organocatalytic reactions?
Q. Advanced Research Focus
- Reactivity : The sulfonamide acts as a directing group in Au(I)-catalyzed cyclizations, stabilizing intermediates via σ-donation .
- Kinetic Studies : Eyring plots reveal rate-limiting steps (e.g., aziridine ring opening with ΔG‡ = 22 kcal/mol) .
- Contradictions : Divergent pathways (e.g., hydroamination vs. cyclization) are resolved using deuterium labeling and DFT calculations .
How is the compound’s crystal structure validated for publication?
Q. Basic Research Focus
- Data Collection : High-resolution (<1.0 Å) X-ray data collected at 100 K .
- Refinement : SHELXL refines anisotropic displacement parameters and validates via CheckCIF (e.g., PLATON alerts for missed symmetry) .
- Deposition : CCDC entry includes H-bonding networks (e.g., N-H⋯O=S interactions) and thermal ellipsoid plots .
Why do biological activity profiles vary among structurally similar sulfonamides?
Q. Advanced Research Focus
- Electronic Effects : Fluorine’s electronegativity reduces metabolic stability compared to chlorine in antimicrobial assays .
- Steric Hindrance : Bulky substituents (e.g., xanthene in AH-7614) limit off-target binding, enhancing selectivity for FFA4 .
- Methodology : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
